molecular formula C9H13ClN2 B12968098 2-Tert-butyl-5-(chloromethyl)pyrimidine

2-Tert-butyl-5-(chloromethyl)pyrimidine

Cat. No.: B12968098
M. Wt: 184.66 g/mol
InChI Key: ZIUSZXUCRLOKNP-UHFFFAOYSA-N
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Description

Introduction to 2-Tert-butyl-5-(chloromethyl)pyrimidine

Nomenclature and Structural Characteristics

IUPAC Naming Conventions and Molecular Formula

The systematic IUPAC name for this compound is 2-tert-butyl-5-(chloromethyl)pyrimidine , reflecting the positions and identities of its substituents on the six-membered aromatic ring. The pyrimidine core (C₄H₄N₂) is substituted at carbon 2 with a tert-butyl group (-C(CH₃)₃) and at carbon 5 with a chloromethyl group (-CH₂Cl). The molecular formula is C₉H₁₂ClN₂ , with a molar mass of 183.66 g/mol.

Table 1: Key Structural Properties

Property Value/Description
IUPAC Name 2-tert-butyl-5-(chloromethyl)pyrimidine
Molecular Formula C₉H₁₂ClN₂
Molar Mass 183.66 g/mol
Core Structure Pyrimidine (C₄H₄N₂)
Substituents -C(CH₃)₃ (position 2), -CH₂Cl (position 5)
Stereoelectronic Effects of the Tert-Butyl Substituent

The tert-butyl group exerts significant steric and electronic influences on the pyrimidine ring. Its bulky, branched structure creates steric hindrance, shielding the adjacent nitrogen atom from nucleophilic attack and directing reactivity toward the less hindered chloromethyl group at position 5. Electronically, the tert-butyl group is a weak electron-donating substituent via hyperconjugation, which slightly destabilizes the aromatic ring’s electron density. This destabilization enhances the electrophilicity of the chloromethyl group, as observed in analogous tert-butylpyrimidine systems undergoing halogenation or hydrolysis.

Role of the Chloromethyl Functional Group in Reactivity

The chloromethyl (-CH₂Cl) group is a critical reactive site, serving as a versatile electrophilic handle for nucleophilic substitution reactions. In pyrimidine derivatives, the chlorine atom’s electronegativity polarizes the C-Cl bond, making the adjacent methyl carbon susceptible to attack by nucleophiles such as amines, alkoxides, or thiols. For example, in the synthesis of neonicotinoid insecticides, chloromethylpyridine analogs undergo nucleophilic displacement to form carbon-nitrogen or carbon-sulfur bonds. Similarly, hydrolysis of chloromethyl groups in tert-butylpyrimidines has been reported to yield hydroxymethyl derivatives under basic conditions.

The chloromethyl group’s reactivity is further modulated by the pyrimidine ring’s electron-deficient nature. The ring’s two nitrogen atoms withdraw electron density via inductive effects, increasing the electrophilicity of the chloromethyl carbon. This interplay between steric effects (from tert-butyl) and electronic effects (from the ring and substituents) positions 2-tert-butyl-5-(chloromethyl)pyrimidine as a valuable intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-tert-butyl-5-(chloromethyl)pyrimidine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3

InChI Key

ZIUSZXUCRLOKNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine typically involves the chloromethylation of a pyrimidine derivative. One common method includes the reaction of 2-tert-butylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl and chloromethyl groups into the pyrimidine ring under controlled conditions, optimizing the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(chloromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the pyrimidine ring or the chloromethyl group can lead to different structural modifications.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used to reduce the pyrimidine ring or the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .

Scientific Research Applications

2-(tert-Butyl)-5-(chloromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The tert-butyl group can influence the compound’s solubility, stability, and overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-tert-butyl-5-(chloromethyl)pyrimidine and related pyrimidine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications
2-Tert-butyl-5-(chloromethyl)pyrimidine C₉H₁₂ClN₂ 198.66 tert-butyl (2), chloromethyl (5) High thermal stability (~300°C); OLED materials, drug intermediates
2-Chloro-5-(tert-butyl)pyrimidine C₈H₁₁ClN₂ 170.64 Cl (2), tert-butyl (5) Intermediate in organic synthesis; lacks chloromethyl reactivity
5-(Chloromethyl)-2-phenylpyrimidine C₁₁H₉ClN₂ 204.65 phenyl (2), chloromethyl (5) Enhanced aromaticity; potential medicinal applications
2-(tert-butyl)pyrimidine-5-sulfonyl chloride C₈H₁₁ClN₂O₂S 234.70 tert-butyl (2), sulfonyl Cl (5) Electrophilic reactivity; sulfonamide synthesis
Key Observations:
  • Chloromethyl vs.
  • Functional Group Diversity : Sulfonyl chloride derivatives (e.g., 2-(tert-butyl)pyrimidine-5-sulfonyl chloride) exhibit distinct reactivity, favoring electrophilic aromatic substitution or sulfonamide formation .

Biological Activity

2-Tert-butyl-5-(chloromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a tert-butyl group and a chloromethyl group at the 2 and 5 positions, respectively. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of biologically active derivatives. The biological activity of pyrimidine derivatives has been widely studied, revealing significant roles in pharmacology, including antiviral and anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-tert-butyl-5-(chloromethyl)pyrimidine can be represented as follows:

C8H10ClN2\text{C}_8\text{H}_{10}\text{ClN}_2

Structural Features

  • Pyrimidine Ring : Contains two nitrogen atoms at positions 1 and 3.
  • Tert-butyl Group : Enhances lipophilicity and stability.
  • Chloromethyl Group : Provides a reactive site for further functionalization.

The mechanism of action for 2-tert-butyl-5-(chloromethyl)pyrimidine primarily involves its interaction with various biological targets. The chloromethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl group influences solubility, stability, and overall reactivity, which are critical for biological interactions.

Case Studies

  • Inhibition of Plasmodial Kinases : Research has identified novel pyrimidines that act as dual inhibitors of plasmodial kinases, showing promising activity against malaria parasites. These findings suggest that similar compounds could be developed from 2-tert-butyl-5-(chloromethyl)pyrimidine .
  • Structure-Activity Relationship (SAR) Studies : SAR studies on related compounds have shown that modifications to the pyrimidine structure can significantly enhance biological activity. For instance, the introduction of different substituents at specific positions has been correlated with increased potency against various biological targets .

Comparative Analysis

To better understand the uniqueness and potential applications of 2-tert-butyl-5-(chloromethyl)pyrimidine, a comparative analysis with similar compounds is presented below:

Compound NameStructure FeaturesUnique Attributes
2-Tert-butylpyrimidinePyrimidine ring with tert-butyl groupPrecursor for chlorinated derivatives
2-Tert-butyl-5-bromopyrimidineSimilar structure with bromo substituentDifferent halogen may influence reactivity
2-Tert-butyl-5-hydroxypyrimidineHydroxyl group instead of chloromethylPotentially more biologically active
4-ChloromethylpyridineChloromethyl at different positionDifferent biological activity profile

The distinctive substitution pattern of 2-tert-butyl-5-(chloromethyl)pyrimidine may confer unique chemical reactivity and biological properties compared to its analogs. Its functional groups enhance stability and solubility while allowing for diverse synthetic transformations.

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